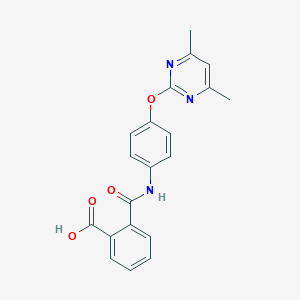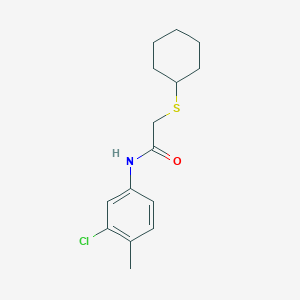
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one, also known as LY294002, is a synthetic compound that has been widely used in scientific research as a selective inhibitor of phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, differentiation, and survival. The inhibition of PI3K pathway by LY294002 has been shown to have significant effects on cellular functions and has been used in many studies to investigate the underlying mechanisms of various diseases.
Mechanism of Action
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one selectively inhibits the PI3K pathway by binding to the ATP-binding site of the PI3K catalytic subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which regulates cell growth, survival, and metabolism.
Biochemical and Physiological Effects
Studies have shown that 7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has significant effects on various cellular functions, including cell cycle progression, apoptosis, autophagy, and metabolism. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation and oxidative stress, and improve insulin sensitivity in diabetic models. Moreover, it has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has several advantages as a research tool, including its high selectivity for the PI3K pathway, its ability to penetrate the cell membrane and inhibit intracellular signaling, and its low toxicity. However, it also has some limitations, including its potential off-target effects, its short half-life, and its poor solubility in aqueous solutions.
Future Directions
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has been widely used in scientific research, and its potential therapeutic applications have been explored in various diseases. However, there are still many unanswered questions regarding its mechanism of action and its potential side effects. Future research directions may include the development of more potent and selective PI3K inhibitors, the investigation of the role of PI3K pathway in aging and longevity, and the exploration of the potential combination therapies with 7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one in cancer and other diseases.
Synthesis Methods
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one was first synthesized by Vlahos et al. in 1994 using a multi-step process involving the reaction of 7-hydroxycoumarin with 2-isopropylphenol, followed by the reaction with morpholine and trifluoroacetic anhydride. The final product was purified by column chromatography and characterized by NMR and mass spectrometry.
Scientific Research Applications
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has been widely used in scientific research as a tool to study the PI3K pathway and its role in various cellular processes and diseases. It has been used in vitro and in vivo studies to investigate the underlying mechanisms of cancer, diabetes, inflammation, and neurodegenerative diseases.
properties
Product Name |
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one |
|---|---|
Molecular Formula |
C24H24F3NO5 |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
7-hydroxy-8-(morpholin-4-ylmethyl)-3-(2-propan-2-ylphenoxy)-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C24H24F3NO5/c1-14(2)15-5-3-4-6-19(15)32-22-20(30)16-7-8-18(29)17(13-28-9-11-31-12-10-28)21(16)33-23(22)24(25,26)27/h3-8,14,29H,9-13H2,1-2H3 |
InChI Key |
XFAPOIFYFUSGQY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B255382.png)



![2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(2-phenylethyl)acetamide](/img/structure/B255390.png)






![Ethyl 2-[[2-(2-methoxybenzoyl)oxyacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B255405.png)